![molecular formula C15H34O5Si4 B14291385 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 127441-56-9](/img/structure/B14291385.png)
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure and multiple silicon-oxygen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic heptane core and the attachment of the heptamethyl-tetroxatetrasilocan group. Common reagents used in the synthesis may include organosilicon compounds, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including drug development and delivery systems.
Industry
In industry, the compound may find applications in materials science, such as the development of new polymers or coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The silicon-oxygen bonds and bicyclic structure may play a role in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethyl-1,3,5,7-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7-tetroxatetrasilocane
Uniqueness
Compared to similar compounds, 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of the heptamethyl-tetroxatetrasilocan group. These features may confer distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
127441-56-9 |
|---|---|
Formule moléculaire |
C15H34O5Si4 |
Poids moléculaire |
406.77 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8-heptamethyl-8-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H34O5Si4/c1-21(2)17-22(3,4)19-24(7,20-23(5,6)18-21)11-10-13-8-9-14-15(12-13)16-14/h13-15H,8-12H2,1-7H3 |
Clé InChI |
WXNYWTHOSFSFDY-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2CCC3C(C2)O3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



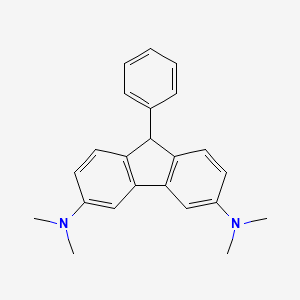
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
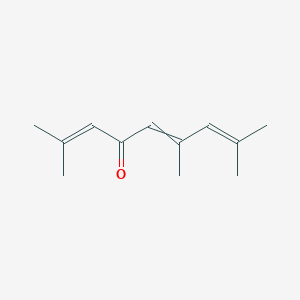
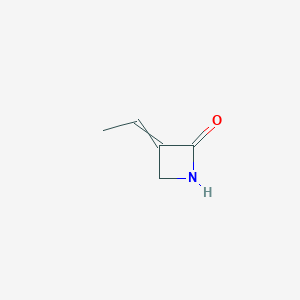

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
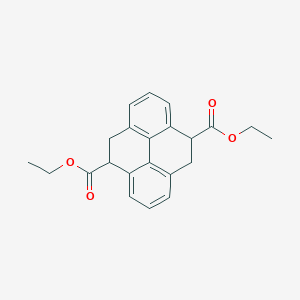
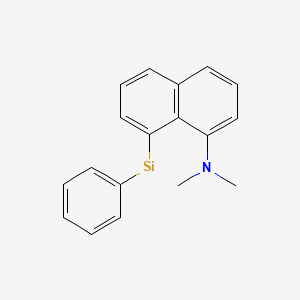



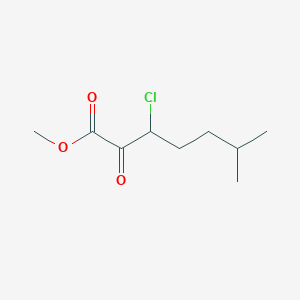
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
